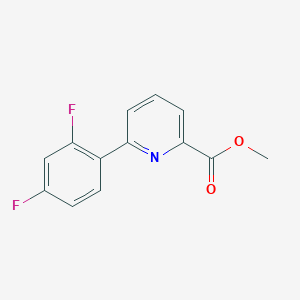

Methyl 6-(2,4-difluorophenyl)picolinate

Description

Properties

IUPAC Name |

methyl 6-(2,4-difluorophenyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO2/c1-18-13(17)12-4-2-3-11(16-12)9-6-5-8(14)7-10(9)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCIHSQFTBJZJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=N1)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 6-(2,4-difluorophenyl)picolinate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications based on diverse sources.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-difluorobenzoyl chloride with 6-methylpicolinic acid in the presence of a base such as triethylamine. The resulting product is purified through recrystallization or chromatography to yield a high-purity compound suitable for biological testing.

Biological Evaluation

The biological activity of this compound has been investigated through various in vitro assays. Key findings include:

- Antitumor Activity : The compound has shown promising results against several cancer cell lines. For instance, it exhibited significant inhibitory effects on A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells with IC50 values reported in the low micromolar range (3.22 ± 0.12 μM for A549) .

- Mechanism of Action : The antitumor effects are believed to be mediated through the inhibition of specific kinases involved in cell proliferation and survival, such as c-Met. Molecular docking studies suggest that this compound binds effectively to the active site of these kinases, disrupting their function .

Structure-Activity Relationships (SAR)

The modification of the compound's structure significantly influences its biological activity. Notable observations include:

- Fluorine Substitution : The presence of fluorine atoms on the aromatic ring enhances the compound's potency by increasing electron-withdrawing characteristics, which improves binding affinity to target proteins .

- Pyridine and Picolinate Moieties : The incorporation of pyridine and picolinate groups is essential for maintaining biological activity. These groups facilitate interactions with biological targets through hydrogen bonding and π-π stacking .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Cancer Cell Studies : In a comparative study, this compound was evaluated alongside known chemotherapeutic agents. It demonstrated superior inhibitory effects against resistant cancer cell lines compared to conventional treatments .

- Kinase Inhibition : Research focusing on kinase inhibitors has revealed that this compound effectively inhibits PIM kinases associated with hematopoietic malignancies, suggesting its potential as an anticancer therapeutic agent .

- Toxicity Assessments : Toxicological evaluations using zebrafish embryos indicated that while the compound exhibits significant bioactivity, it also necessitates careful consideration regarding its safety profile at therapeutic doses .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Cell Line/Model | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Antitumor Activity | A549 | 3.22 ± 0.12 | c-Met inhibition |

| Antitumor Activity | HeLa | 4.33 ± 0.09 | c-Met inhibition |

| Antitumor Activity | MCF-7 | 5.82 ± 0.10 | c-Met inhibition |

| Kinase Inhibition | PIM Kinases | N/A | Protein-protein interaction |

| Toxicity | Zebrafish Embryo | N/A | Developmental toxicity assessment |

Scientific Research Applications

Medicinal Chemistry Applications

1. GLP-1 Receptor Agonists

Methyl 6-(2,4-difluorophenyl)picolinate has been studied as a part of compounds that act as glucagon-like peptide-1 (GLP-1) receptor agonists. These compounds are significant in the treatment of type 2 diabetes and obesity due to their ability to enhance insulin secretion and promote satiety. The structural modifications involving the difluorophenyl group enhance the pharmacological properties, making these compounds promising candidates for further development .

2. Kinase Inhibitors

Another notable application is in the development of kinase inhibitors. Picolinamide derivatives, including those related to this compound, have shown efficacy in inhibiting PIM kinase activity, which is associated with various cancers. The ability to reduce or prevent tumor growth through these inhibitors highlights the compound's potential in oncological therapies .

Agricultural Applications

1. Herbicides and Pesticides

This compound is also being investigated for its potential use as a herbicide or pesticide. The difluorophenyl moiety is known to enhance biological activity against specific pests and weeds, making it a candidate for developing new agrochemicals that are effective yet environmentally friendly.

2. Plant Growth Regulators

Research indicates that picolinate derivatives can serve as plant growth regulators, promoting beneficial growth responses in crops. This application is particularly relevant in sustainable agriculture, where enhancing crop yield while minimizing chemical inputs is crucial.

Data Table: Comparative Analysis of Applications

Case Studies

Case Study 1: GLP-1 Agonist Development

In a study exploring the efficacy of novel GLP-1 receptor agonists, this compound was synthesized and tested for its ability to stimulate insulin secretion in vitro and in vivo. Results indicated a significant increase in insulin levels post-administration compared to controls, suggesting its potential as a therapeutic agent for managing diabetes .

Case Study 2: Cancer Treatment with Kinase Inhibitors

A series of experiments were conducted using this compound derivatives to inhibit PIM kinase activity. The findings demonstrated a marked reduction in cell proliferation in various cancer cell lines, indicating that these compounds could be developed further into effective cancer treatments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Picolinate Core

The table below highlights key analogs of methyl 6-(2,4-difluorophenyl)picolinate, focusing on substituent patterns and their implications:

Key Observations:

- Fluorine Positioning : Compounds with 2,4-difluorophenyl (target) vs. 2,3-difluorophenyl () exhibit distinct electronic environments. The 2,4-substitution pattern may enhance π-π stacking interactions in biological targets compared to ortho/meta configurations .

- Ester vs. Phosphoryl Groups : Phosphoryl-containing analogs (e.g., compounds 17c–m in ) show variable synthetic yields (20–90%), suggesting steric or electronic challenges during phosphorylation. The target compound’s ester group likely simplifies synthesis compared to phosphoryl derivatives .

Preparation Methods

Cross-Coupling Approach

Representative Experimental Data from Patents and Literature

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Halogenation of methyl picolinate | NBS or NCS in DMF or acetonitrile at room temperature | 70-85 | Selective halogenation at 6-position to give methyl 6-halopicolinate. |

| 2 | Suzuki coupling | Pd(PPh3)4, K2CO3, 2,4-difluorophenylboronic acid, dioxane/water, reflux | 65-90 | Efficient coupling to introduce 2,4-difluorophenyl group. |

| 3 | Purification | Column chromatography or recrystallization | - | Yields depend on purification method. |

Research Findings and Optimization Notes

- Catalyst selection: Pd(PPh3)4 and Pd(dppf)Cl2 are preferred for their high activity and selectivity in cross-coupling.

- Base effect: Potassium carbonate is commonly used; sodium carbonate can also be effective.

- Solvent system: Biphasic systems with water and organic solvents improve solubility and reaction rates.

- Temperature: Elevated temperatures (80–110 °C) facilitate coupling but require monitoring to avoid decomposition.

- Purity: The final product is typically purified by silica gel chromatography or recrystallization to remove palladium residues and side products.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Catalysts | Advantages | Disadvantages |

|---|---|---|---|---|

| Palladium-catalyzed cross-coupling | Methyl 6-halopicolinate + 2,4-difluorophenylboronic acid | Pd(PPh3)4 or Pd(dppf)Cl2, K2CO3, dioxane/water | High regioselectivity, good yields | Requires expensive catalysts, sensitive to moisture |

| Electrophilic substitution + esterification | 6-(2,4-difluorophenyl)picolinic acid | Acid catalyst (H2SO4), methanol | Simple reagents | Lower regioselectivity, multi-step |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 6-(2,4-difluorophenyl)picolinate, and how can reaction yields be optimized?

- Methodological Answer: A typical route involves Suzuki-Miyaura cross-coupling between a halogenated picolinate ester and a 2,4-difluorophenylboronic acid derivative. Key factors include catalyst selection (e.g., Pd(PPh₃)₄), solvent choice (e.g., toluene or chlorobenzene for reflux conditions), and base optimization (e.g., Na₂CO₃). Purification via recrystallization (e.g., ethanol) or column chromatography is recommended. Yield optimization may require controlled stoichiometry of boronic acid (1.2–1.5 equivalents) and inert atmosphere conditions to prevent oxidation .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer:

- ¹H/¹⁹F NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and fluorine substituents (δ -110 to -120 ppm for ortho/meta fluorines).

- HRMS : Confirm molecular ion ([M+H]⁺) at m/z 279.06 (C₁₃H₁₀F₂NO₂).

- IR : Ester carbonyl stretch (~1720 cm⁻¹) and C-F vibrations (~1200 cm⁻¹).

Cross-referencing with SMILES/InChI strings from analogous picolinates (e.g., Methyl 6-acetyl-3-methyl-4-phenylpicolinate) ensures structural fidelity .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer: Prioritize in vitro antifungal screens (e.g., Candida albicans MIC assays) due to structural similarity to triazole fungicides (e.g., B.1.53 in ). Use agar dilution or broth microdilution methods (CLSI guidelines). For anti-inflammatory potential, assess prostaglandin EP1 receptor antagonism via competitive binding assays, as seen in related difluorophenyl derivatives .

Advanced Research Questions

Q. How do electronic effects of the 2,4-difluorophenyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer: The electron-withdrawing fluorine atoms activate the pyridine ring at the 4-position, directing NAS (e.g., amination or hydroxylation). Computational studies (DFT) can map electrostatic potential surfaces to predict regioselectivity. Experimentally, compare reaction rates with non-fluorinated analogs under identical conditions to quantify fluorine’s electronic impact .

Q. What strategies resolve discrepancies between computational predictions and experimental results in the compound’s logP or solubility profiles?

- Methodological Answer:

- Experimental Validation : Use shake-flask/HPLC methods for logP determination.

- Solubility Enhancement : Co-solvent systems (e.g., DMSO:water gradients) or salt formation (e.g., sodium picolinate derivative).

- Data Reconciliation : Apply QSPR models incorporating fluorine’s polar hydrophobicity, adjusting for deviations caused by crystal packing (e.g., X-ray diffraction data) .

Q. How can researchers investigate the metabolic stability of this compound in in vivo models?

- Methodological Answer:

- LC-MS/MS Profiling : Administer the compound to rodent models (e.g., Sprague-Dawley rats) and analyze plasma/tissue samples for ester hydrolysis products (e.g., 6-(2,4-difluorophenyl)picolinic acid).

- CYP450 Inhibition Assays : Use human liver microsomes to identify major metabolizing enzymes. Compare with fluorinated analogs (e.g., GW848687X) to assess fluorine’s steric shielding effects on esterase susceptibility .

Q. What advanced techniques address trace impurity quantification in high-purity batches of this compound?

- Methodological Answer:

- HPLC-MS/MS : Use a C18 column (ACN/water + 0.1% formic acid) to separate impurities (e.g., unreacted boronic acid or des-fluoro byproducts).

- QbD Approach : Optimize reaction parameters (temperature, catalyst loading) via DoE to minimize impurity formation. Reference purity standards from structurally related picolinates (e.g., Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate) for calibration .

Contradiction Analysis & Troubleshooting

Q. How should researchers interpret conflicting bioactivity data between in vitro antifungal assays and in vivo efficacy studies?

- Methodological Answer:

- Bioavailability Factors : Assess compound stability in serum (e.g., protein binding via ultrafiltration) and tissue penetration (e.g., MALDI imaging).

- Metabolite Profiling : Identify active/inactive metabolites (e.g., ester hydrolysis products) using HRMS.

- Model Optimization : Use immunosuppressed murine models for fungal infections to reduce host defense variability. Cross-reference with patent data (e.g., B.1.53’s in vivo performance) for benchmarking .

Q. What mechanistic insights explain reduced activity in this compound derivatives with bulkier ester groups?

- Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) to evaluate steric clashes with target enzymes (e.g., fungal CYP51). Synthesize truncated analogs (e.g., ethyl vs. tert-butyl esters) and correlate IC₅₀ values with computed binding energies. Crystallographic studies (e.g., ligand-bound CYP51 structures) provide direct evidence of steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.